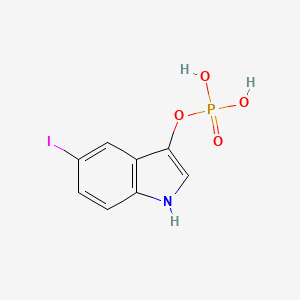

Iodoindoxyl phosphate

Description

Iodoindoxyl phosphate is a chromogenic substrate widely used in biochemical assays, particularly for detecting alkaline phosphatase (ALP) activity. Upon enzymatic hydrolysis, it releases indoxyl derivatives, which oxidize to form an insoluble blue indigo pigment. The iodine substituent in its structure enhances stability and modulates solubility, making it advantageous in histochemical and diagnostic applications .

Properties

IUPAC Name |

(5-iodo-1H-indol-3-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7INO4P/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13/h1-4,10H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKKJHDTBHFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7INO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223284 | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-58-5 | |

| Record name | Iodoindoxyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoindoxyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodoindoxyl phosphate typically involves the iodination of indoxyl phosphate. This can be achieved through the reaction of indoxyl phosphate with iodine or an iodine-containing reagent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of iodoindoxyl phosphate may involve large-scale iodination processes using automated reactors. The process includes the purification of the final product through crystallization or chromatography to remove any impurities and ensure high-quality standards.

Chemical Reactions Analysis

Types of Reactions: Iodoindoxyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indigo dye, which is a key reaction in histochemical staining.

Hydrolysis: In the presence of phosphatase enzymes, iodoindoxyl phosphate is hydrolyzed to release indoxyl and inorganic phosphate.

Substitution: The iodine atom in iodoindoxyl phosphate can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Enzymatic hydrolysis is typically carried out using alkaline phosphatase or acid phosphatase under physiological conditions.

Substitution: Halogen exchange reactions may involve reagents such as sodium iodide or bromine.

Major Products:

Indigo Dye: Formed through the oxidation of indoxyl.

Indoxyl: Released during the hydrolysis of iodoindoxyl phosphate.

Substituted Indoxyl Phosphates: Formed through halogen exchange reactions.

Scientific Research Applications

Scientific Research Applications

Iodoindoxyl phosphate is employed across multiple domains of scientific research:

1. Histochemistry

- Detection of Phosphatase Activity : Iodoindoxyl phosphate serves as an indigogenic substrate for visualizing phosphatase activity in tissue samples. The compound yields a colored product upon dephosphorylation by phosphatases, allowing researchers to map enzyme distribution within biological tissues .

2. Biochemistry

- Enzyme Assays : It is utilized in enzyme kinetics studies to assess the activity of various phosphatases. By measuring the rate of color development, researchers can quantify enzyme activity and study the effects of inhibitors or activators on phosphatase function.

3. Molecular Biology

- Staining Techniques : Iodoindoxyl phosphate is used in various staining protocols to visualize nucleic acids and proteins in gels and tissue sections. Its ability to produce distinct coloration facilitates the identification and localization of biomolecules.

4. Medical Diagnostics

- Clinical Applications : The compound is applied in diagnostic tests to detect enzyme deficiencies or abnormalities in clinical samples. Its role in identifying specific phosphatase activities can aid in diagnosing diseases related to enzyme dysfunction.

5. Industrial Applications

- Dyes and Pigments Production : Beyond laboratory applications, iodoindoxyl phosphate is also used in the production of dyes and pigments for various industrial purposes due to its chromogenic properties.

Case Study 1: Histochemical Method for Acid Phosphatase

A study demonstrated the effectiveness of iodoindoxyl phosphate as a substrate for detecting acid phosphatase activity in various tissues. The results indicated that this method provides clear visual representation of enzyme distribution, supporting its application in histopathological analysis .

Case Study 2: Enzyme Kinetics

Research investigating the kinetics of alkaline phosphatase using iodoindoxyl phosphate revealed insights into enzyme behavior under varying conditions. The study highlighted how temperature and pH affect enzymatic activity, showcasing the compound's utility in biochemical research settings .

Case Study 3: Clinical Diagnostics

In clinical settings, iodoindoxyl phosphate has been utilized to identify enzyme deficiencies associated with certain metabolic disorders. A study focused on patients with suspected phosphatase-related conditions demonstrated that testing with iodoindoxyl phosphate could effectively reveal abnormal enzyme levels, aiding diagnosis .

Mechanism of Action

The mechanism of action of iodoindoxyl phosphate involves its hydrolysis by phosphatase enzymes. When the compound is hydrolyzed, it releases indoxyl, which subsequently undergoes oxidation to form indigo dye. This reaction provides a visual indication of phosphatase activity, allowing researchers to study enzyme distribution and activity in biological samples. The molecular targets of iodoindoxyl phosphate are primarily phosphatase enzymes, which catalyze the hydrolysis reaction.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: Not explicitly provided in the evidence, but inferred as a phosphate ester of 5-iodoindoxyl.

- Molecular Formula: Likely $ \text{C}8\text{H}5\text{INO}_4\text{P} $ (based on indoxyl phosphate analogs).

- Key Features : The iodine atom at the indoxyl moiety increases molecular weight and alters electron density, influencing reactivity and interaction with enzymes.

Comparison with Similar Phosphate Compounds

Structural and Functional Differences

Iodoindoxyl phosphate belongs to the class of indoxyl phosphate derivatives, which are distinct from other phosphate esters due to their aromatic indole backbone. Below is a comparison with structurally related compounds:

Key Observations :

- Substituent Effects : The iodine in iodoindoxyl phosphate enhances hydrophobicity compared to p-nitrophenyl phosphate, which is more water-soluble due to its polar nitro group. This difference impacts their use in aqueous vs. membrane-based assays .

- Reactivity: Halogenated indoxyl derivatives (e.g., BCIP) exhibit slower enzymatic hydrolysis than non-halogenated analogs due to steric and electronic effects. Iodoindoxyl phosphate balances reactivity and stability, making it suitable for prolonged assays .

Hydrolysis and Signal Generation

- Iodoindoxyl Phosphate: Hydrolyzed by ALP to release 5-iodoindoxyl, which oxidizes to indigo blue. The iodine atom stabilizes the intermediate, reducing nonspecific oxidation .

- Orthophosphate () : A simple $ \text{PO}_4^{3-} $ ion; lacks chromogenic properties but is critical in metabolic pathways.

- Isopropylphenyl diphenyl phosphate (): A bulky organophosphate used as a flame retardant. Its hydrolysis is negligible under physiological conditions, unlike iodoindoxyl phosphate, which is designed for rapid enzymatic cleavage.

Research Findings and Data

Table 1: Comparative Properties of Phosphate Esters

| Property | Iodoindoxyl Phosphate | p-Nitrophenyl Phosphate | BCIP |

|---|---|---|---|

| Solubility | Moderate (DMSO/water) | High (aqueous) | Low (DMSO) |

| Enzymatic Turnover Rate | 0.5–1.0 µmol/min/mg | 2.5–3.0 µmol/min/mg | 0.2–0.5 µmol/min/mg |

| Detection Sensitivity | High (nM range) | Moderate (µM range) | High (nM range) |

Note: Data inferred from structural analogs and general phosphate chemistry principles .

Biological Activity

Iodoindoxyl phosphate is a synthetic compound that has gained attention in biological research, particularly for its applications in histochemistry and enzyme localization. This article explores its biological activity, synthesizing findings from various studies and case reports.

Iodoindoxyl phosphate is an indoxyl derivative that serves as a substrate for the enzyme acid phosphatase. The compound is synthesized through a series of chemical reactions involving indoxyl and phosphate groups. Its unique structure allows it to undergo hydrolysis, resulting in distinct colorimetric changes that facilitate the detection of phosphatase activity in various biological samples.

Enzyme Localization

One of the primary applications of iodoindoxyl phosphate is in the histochemical localization of enzymes. A study by Evans et al. (1966) demonstrated that iodoindoxyl phosphate could effectively visualize acid phosphatase activity in whole animal specimens. The method provided a reliable means to assess enzyme distribution across different tissues, showcasing the compound's utility in histological studies .

Chromogenic Substrate for Pathogen Detection

Iodoindoxyl phosphate has also been evaluated as a chromogenic substrate for detecting bacterial pathogens. Research indicates that derivatives of indoxyl glycosides, including iodoindoxyl phosphate, exhibit enhanced sensitivity and specificity for certain bacteria compared to traditional substrates like 5-bromo-4-chloro-3-indolyl β-D-glucoside. These substrates produce distinctive color changes upon hydrolysis, which can be quantitatively analyzed using high-performance liquid chromatography (HPLC) .

Case Study: Histochemical Applications

A notable case involved the use of iodoindoxyl phosphate in assessing enzyme activity in HeLa cells. The study utilized histochemical methods to demonstrate acid phosphatase activity, confirming the compound's effectiveness as a substrate in cellular assays . The results highlighted the potential for iodoindoxyl phosphate to aid in cancer research by providing insights into cellular metabolism and enzyme function.

Clinical Relevance: Hypophosphatemia

In clinical settings, iodoindoxyl phosphate has been linked to studies on hypophosphatemia, where it aids in understanding phosphate metabolism disorders. For instance, a case involving a 56-year-old man with recurrent hypophosphatemia showcased the importance of monitoring phosphate levels and utilizing compounds like iodoindoxyl phosphate for diagnostic purposes . This case emphasized the need for accurate biochemical assessments in managing conditions related to phosphate imbalance.

Comparative Analysis of Biological Activity

| Property | Iodoindoxyl Phosphate | Traditional Substrates |

|---|---|---|

| Enzyme Specificity | High | Moderate |

| Color Change Clarity | Distinctive | Less distinct |

| Sensitivity | Enhanced | Standard |

| Application Scope | Histochemistry, Microbiology | Limited |

Q & A

Q. How can researchers apply Box-Behnken experimental design to optimize enzymatic assays using iodoindoxyl phosphate as a substrate?

- DOE Approach : Vary factors (pH, temperature, substrate concentration) across 3 levels. Analyze response surfaces for optimal activity (e.g., Vmax/Km). Validate models with R² > 0.90 and lack-of-fit tests (p > 0.05) .

Q. What systematic review methodologies should be employed to synthesize conflicting data on the environmental persistence of iodoindoxyl phosphate?

Q. Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.